(2R)-2-Methyl-3-quinolin-2-ylpropan-1-amine
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Overview
Description
(2R)-2-Methyl-3-quinolin-2-ylpropan-1-amine: is an organic compound that belongs to the class of amines It features a quinoline ring system attached to a propan-1-amine chain with a methyl group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available quinoline derivatives and appropriate alkylating agents.
Alkylation: The quinoline derivative undergoes alkylation with a suitable halide, such as 2-bromo-1-phenylpropane, in the presence of a base like potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield the desired amine.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of (2R)-2-Methyl-3-quinolin-2-ylpropan-1-amine may involve continuous flow processes to enhance yield and purity. Catalytic hydrogenation and automated purification systems are often employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to various substituted amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted amines with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, (2R)-2-Methyl-3-quinolin-2-ylpropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility makes it valuable in various industrial applications.
Mechanism of Action
The mechanism by which (2R)-2-Methyl-3-quinolin-2-ylpropan-1-amine exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the propan-1-amine chain.
2-Methylquinoline: Lacks the propan-1-amine chain but has a similar quinoline core.
3-Quinolinylpropan-1-amine: Similar but without the methyl group at the second carbon.
Uniqueness
(2R)-2-Methyl-3-quinolin-2-ylpropan-1-amine is unique due to the presence of both a quinoline ring and a propan-1-amine chain with a specific stereochemistry. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2R)-2-methyl-3-quinolin-2-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10(9-14)8-12-7-6-11-4-2-3-5-13(11)15-12/h2-7,10H,8-9,14H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELHUYMYGGPALC-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2C=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=NC2=CC=CC=C2C=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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